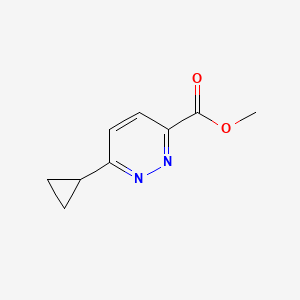
2,6-Diethylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diethylbenzonitrile is an organic compound with the chemical formula C10H11N. It is a derivative of benzonitrile, where two ethyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is a colorless to pale yellow liquid with a characteristic aromatic odor. It is primarily used as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethylbenzonitrile can be achieved through several methods. One common approach involves the alkylation of benzonitrile with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Another method involves the catalytic hydrogenation of 2,6-Diethylbenzoic acid to form 2,6-Diethylbenzyl alcohol, followed by dehydration to yield 2,6-Diethylbenzyl chloride. This intermediate can then be converted to this compound through a nucleophilic substitution reaction with sodium cyanide.
Industrial Production Methods
Industrial production of this compound often involves the direct alkylation of benzonitrile using ethylene in the presence of a Friedel-Crafts catalyst such as aluminum chloride. This method is advantageous due to its high yield and relatively simple reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-Diethylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with lithium aluminum hydride or hydrogenation over a palladium catalyst can yield 2,6-Diethylbenzylamine.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide to form corresponding imidates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over palladium on carbon.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 2,6-Diethylbenzoic acid.
Reduction: 2,6-Diethylbenzylamine.
Substitution: Corresponding imidates or amides.
Aplicaciones Científicas De Investigación
2,6-Diethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, agrochemicals, and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,6-Diethylbenzonitrile and its derivatives depends on the specific application. In general, the nitrile group can undergo hydrolysis to form carboxylic acids or amides, which can interact with biological targets such as enzymes or receptors. The ethyl groups at the 2 and 6 positions can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylbenzonitrile: Similar structure but with methyl groups instead of ethyl groups.
2,6-Dichlorobenzonitrile: Contains chlorine atoms instead of ethyl groups.
2,6-Diethoxybenzonitrile: Contains ethoxy groups instead of ethyl groups.
Uniqueness
2,6-Diethylbenzonitrile is unique due to the presence of ethyl groups, which can enhance its lipophilicity and influence its reactivity compared to similar compounds with different substituents. This can result in distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and drug development.
Propiedades
Número CAS |
6575-14-0 |
|---|---|
Fórmula molecular |
C11H13N |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2,6-diethylbenzonitrile |
InChI |
InChI=1S/C11H13N/c1-3-9-6-5-7-10(4-2)11(9)8-12/h5-7H,3-4H2,1-2H3 |
Clave InChI |
CJMUUZJMEHARSF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B13910449.png)


![SodiuM 3-[Ethyl(M-tolyl)aMino]-2-hydroxy-1-propanesulfonate Hydrate](/img/structure/B13910467.png)





![2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-nicotinamide](/img/structure/B13910491.png)




